

(+/-)-Cucurbic Acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+/-)-Cucurbic Acid

Cat. No.: B12050548

[Get Quote](#)

An In-Depth Technical Guide to (+/-)-Cucurbic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Cucurbic acid, a member of the jasmonate family of lipids, is a molecule of interest in various scientific disciplines. This technical guide provides a comprehensive overview of its chemical and physical properties. While specific biological data on **(+/-)-cucurbic acid** is limited, this document explores the broader context of related compounds, such as cucurbitacins and jasmonic acids, to infer potential biological activities and research directions. This guide also presents generalized experimental protocols and conceptual signaling pathways relevant to this class of molecules, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

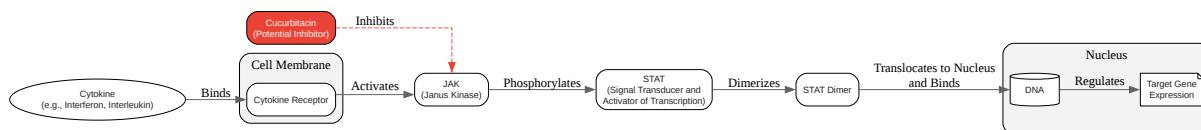
(+/-)-Cucurbic acid is a cyclopentane-containing fatty acid. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₀ O ₃	[1] [2] [3]
Molecular Weight	212.28 g/mol	[1] [4] [5]
CAS Number	131488-83-0	[1] [2] [3]
IUPAC Name	2-[3-hydroxy-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid	[1]
Synonyms	(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid	[2]

Biological Context and Potential Activities

(+/-)-Cucurbitic acid belongs to the jasmonate class of plant hormones, which are involved in regulating plant growth, development, and responses to stress.[\[4\]](#)[\[6\]](#)[\[7\]](#) While extensive research on the specific biological activities of **(+/-)-cucurbitic acid** is not widely published, the activities of the broader classes of cucurbitacins and other jasmonates provide a basis for potential areas of investigation.

Cucurbitacins, which are structurally related triterpenoids, have been shown to possess a wide range of pharmacological properties, including:


- Anti-inflammatory effects[\[8\]](#)[\[9\]](#)
- Anticancer activity[\[5\]](#)[\[8\]](#)
- Hepatoprotective properties[\[8\]](#)
- Antimicrobial and antiviral activities[\[8\]](#)[\[9\]](#)

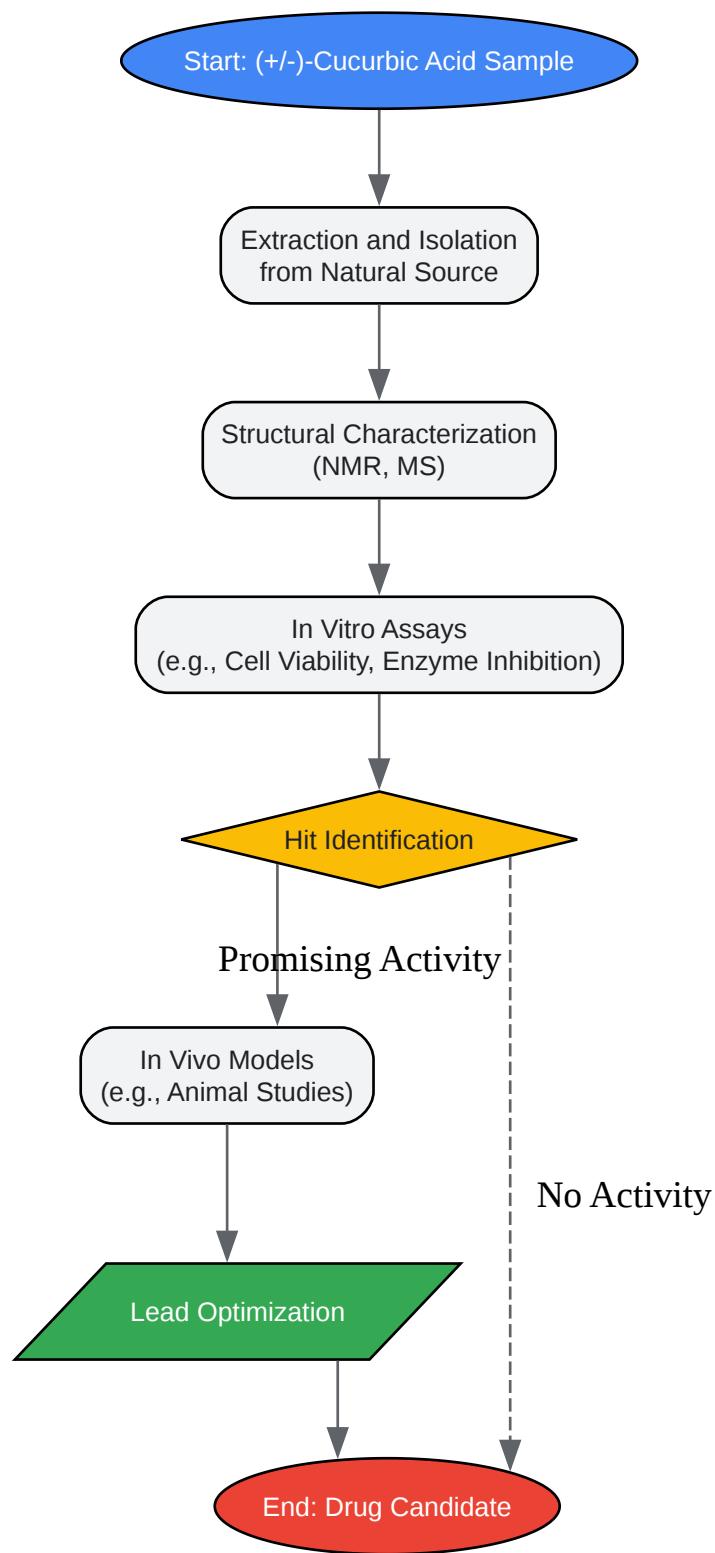
Given that **(+/-)-cucurbitic acid** is a natural product found in plants such as *Solanum tuberosum* (potato) and *Solanum lycopersicum* (tomato), it may play a role in plant defense mechanisms and could be explored for similar pharmacological activities.[\[2\]](#)

Relevant Signaling Pathways

While a specific signaling pathway for **(+/-)-cucurbitic acid** has not been elucidated, the related cucurbitacins are known to modulate several important cellular signaling pathways. One of the most frequently cited is the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, which is crucial in regulating immune responses, cell proliferation, and apoptosis.

Below is a conceptual diagram of the JAK/STAT signaling pathway, which could be a potential target for investigation with **(+/-)-cucurbitic acid**.

[Click to download full resolution via product page](#)


Caption: Conceptual diagram of the JAK/STAT signaling pathway.

Methodologies for Research and Analysis

Detailed experimental protocols for the synthesis and biological evaluation of **(+/-)-cucurbitic acid** are not readily available in the literature. However, established methods for related compounds can be adapted.

General Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening a natural product like **(+/-)-cucurbitic acid** for biological activity.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the bioactivity screening of a natural product.

Analytical Techniques

The analysis of organic acids like cucurbitic acid typically involves chromatographic and spectroscopic methods.

- High-Performance Liquid Chromatography (HPLC): Useful for the separation and quantification of cucurbitic acid in complex mixtures.[10]
- Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification and quantification of volatile derivatives of cucurbitic acid.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the molecule.
- Capillary Electrophoresis: A rapid and simple method for the analysis of organic acids in biological samples.

Synthesis

The *de novo* synthesis of cucurbitane-type molecules has been reported and typically involves complex multi-step processes. While a specific protocol for **(+/-)-cucurbitic acid** is not detailed here, the synthesis of related compounds often involves the construction of the cyclopentane ring system followed by the stereoselective introduction of functional groups.

Future Directions

The study of **(+/-)-cucurbitic acid** presents several opportunities for future research:

- Total Synthesis: Development of an efficient and stereoselective total synthesis would provide access to larger quantities of the material for biological studies.
- Biological Screening: A comprehensive screening of **(+/-)-cucurbitic acid** against a panel of biological targets, including cancer cell lines and inflammatory markers, is warranted.
- Mechanism of Action Studies: Should biological activity be identified, further studies will be needed to elucidate the molecular mechanism of action, including the identification of protein targets and signaling pathways.

- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of **(+/-)-cucurbitic acid** could lead to the identification of compounds with improved potency and selectivity.

Conclusion

(+/-)-Cucurbitic acid is a natural product with a well-defined chemical structure. While its specific biological activities have not been extensively explored, its relationship to the jasmonates and cucurbitacins suggests that it may possess interesting pharmacological properties. This guide provides a foundational overview for researchers interested in exploring the potential of this molecule in drug discovery and other areas of chemical and biological research. Further investigation is needed to fully understand the therapeutic potential of **(+/-)-cucurbitic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Cucurbitic acid | C12H20O3 | CID 5281159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolome and Transcriptome Analyses of Cucurbitacin Biosynthesis in Luffa (Luffa acutangula) [frontiersin.org]
- 4. Human Metabolome Database: Showing metabocard for Cucurbitic acid (HMDB0029388) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(+/-)-Cucurbic Acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12050548#cucurbic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com